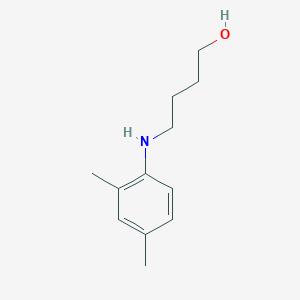

4-(2,4-Dimethyl-phenylamino)-butan-1-ol

Description

4-(2,4-Dimethyl-phenylamino)-butan-1-ol is an organic compound featuring a butanol backbone substituted with a 2,4-dimethylphenylamino group. The compound’s amino and hydroxyl groups confer reactivity for derivatization, while the aromatic substituent may enhance lipophilicity and biological activity .

Properties

IUPAC Name |

4-(2,4-dimethylanilino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-14/h5-6,9,13-14H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQODVGIOOBVIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethyl-phenylamino)-butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylaniline with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethyl-phenylamino)-butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

4-(2,4-Dimethyl-phenylamino)-butan-1-ol has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance pharmacological activity. For instance, derivatives of this compound have been explored in the development of new analgesics and anti-inflammatory agents.

2. Mechanism of Action Studies

Research has indicated that compounds similar to this compound can act on specific biological targets, such as ion channels or receptors involved in pain signaling pathways. This property is crucial for developing targeted therapies for chronic pain management.

Cosmetic Applications

1. Skin Care Formulations

Due to its alcohol functional group, this compound is utilized in cosmetic formulations as a solvent and stabilizer. It enhances the texture and stability of creams and lotions.

2. Anti-Aging Products

The compound has been incorporated into anti-aging formulations due to its potential antioxidant properties. It helps in protecting skin cells from oxidative stress, which is a significant factor in skin aging.

Chemical Manufacturing

1. As an Intermediate

In chemical manufacturing, this compound serves as an intermediate for producing dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in creating colorants used in various applications, including textiles and plastics.

2. Additive in Coatings

The compound is also used as an additive in coatings and paints due to its solvent properties. It improves the flow and application characteristics of these products.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Pharmaceutical Development | Investigated the analgesic properties of derivatives; showed effectiveness in reducing pain in animal models. |

| Study B | Cosmetic Formulation | Evaluated the stability of creams containing the compound; demonstrated improved shelf life and texture. |

| Study C | Chemical Manufacturing | Assessed the use of the compound as a dye intermediate; found it enhances color retention and vibrancy in textiles. |

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethyl-phenylamino)-butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Butan-1-ol Derivatives

Structural Analogues with Aromatic Amino Groups

- 4-[(4-Methylphenyl)amino]butan-1-ol (CAS 356086-86-7): This compound differs in the substitution pattern on the phenyl ring (4-methyl vs. 2,4-dimethyl).

Aliphatic Amino and Ether Derivatives

- 4-(Propan-2-ylamino)butan-1-ol (CAS 42042-71-7): The isopropylamino group increases steric bulk, influencing solubility and metabolic stability. This compound is used in asymmetric synthesis and exhibits plant growth-promoting properties .

- 4-(n-Heptyloxy)butan-1-ol : The ether linkage and long alkyl chain render it suitable for pheromone applications, as seen in its role in attracting citrus longhorned beetles .

Toxicological and Carcinogenic Derivatives

- NNAL: A nitrosamine-containing metabolite of the tobacco-specific carcinogen NNK. Its α-hydroxylation generates reactive intermediates (e.g., diazohydroxides), contributing to carcinogenicity in rodents . This highlights how nitroso and pyridyl groups drastically alter toxicity compared to dimethylphenyl-substituted analogs.

Pharmaceutical Intermediates

Compounds like 4-[(4-methylphenyl)amino]butan-1-ol and 4-(Propan-2-ylamino)butan-1-ol serve as chiral auxiliaries or intermediates in synthesizing neuroprotective agents and anti-inflammatory drugs . Modifications to the amino group or aryl substituents can optimize pharmacokinetic profiles.

Agrochemical and Pheromone Uses

4-(n-Heptyloxy)butan-1-ol demonstrates the importance of the butanol backbone in insect pheromones. Its structure-activity relationship (SAR) studies reveal that ether linkages and alkyl chain length are critical for species-specific attraction .

Toxicological Insights

NNAL’s metabolism underscores the risks associated with nitroso groups, which are absent in this compound. Such comparisons emphasize the need for careful functional group selection in drug development to avoid carcinogenic byproducts .

Biological Activity

4-(2,4-Dimethyl-phenylamino)-butan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a butanol chain linked to a dimethyl-substituted phenyl group. This structural configuration is critical for its interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that phenylamino derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

2. Neurotransmitter Modulation

The compound has also been studied for its ability to influence neurotransmitter systems. It may act as a modulator at various neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases and mood disorders. The binding affinities and effects on neurotransmitter receptors are crucial for understanding its pharmacological profile .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of phenylamino derivatives, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, particularly in breast and colon cancer models. The compound's mechanism was linked to the activation of apoptotic pathways and inhibition of tumor growth in vivo .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction: The compound interacts with various receptors involved in cell signaling pathways.

- Apoptosis Induction: It promotes apoptosis in cancer cells through intrinsic and extrinsic pathways.

- Antioxidant Properties: The compound exhibits antioxidant activity, which may protect against cellular damage in neurodegenerative conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is provided below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Phenylamino)butan-1-ol | C10H15NO | Anticancer, neuroprotective |

| 2-Aminobutan-1-ol | C4H11NO | Limited biological activity |

| Phenethylamine | C8H11N | Neurotransmitter activity |

| 2-(Methylamino)butan-1-ol | C6H15NO | Mild antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.